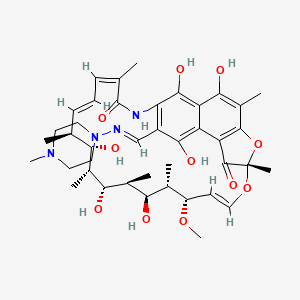

脱乙酰红霉素

科学研究应用

去乙酰红霉素具有多种科学研究应用,包括:

化学: 用作模型化合物来研究抗生素的生物转化和新型候选药物的开发。

生物学: 用于研究红霉素的代谢途径及其对微生物耐药性的影响。

医学: 用于药代动力学研究,以了解红霉素及其代谢产物的分布、代谢和排泄。

作用机制

去乙酰红霉素通过抑制结核分枝杆菌的DNA依赖性RNA聚合酶发挥作用。它与该酶的β亚基结合,从而抑制RNA合成。 这种抑制阻止细菌复制,最终导致细菌死亡 .

类似化合物:

红霉素: 去乙酰红霉素的母体化合物。

红霉素醌: 红霉素的氧化形式。

3-甲酰红霉素: 红霉素的降解产物.

比较: 去乙酰红霉素通过酶促脱乙酰基形成是独一无二的,它保留着显著的抗菌活性。 与红霉素醌和3-甲酰红霉素不同,去乙酰红霉素是一种主要的活性代谢物,在红霉素的药代动力学中发挥着明确的作用 .

生化分析

Biochemical Properties

Desacetylrifampicin plays a significant role in biochemical reactions, particularly in the context of its antimicrobial activity. It interacts with several enzymes and proteins, including DNA-dependent RNA polymerase. Desacetylrifampicin binds to the β-subunit of this enzyme, inhibiting RNA synthesis and thereby exerting its bactericidal effects . Additionally, desacetylrifampicin is a substrate for the drug efflux pump P-glycoprotein, which influences its distribution and excretion .

Cellular Effects

Desacetylrifampicin affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of RNA, which is crucial for protein production and cell replication. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, desacetylrifampicin’s interaction with DNA-dependent RNA polymerase disrupts the transcription process, leading to reduced bacterial proliferation .

Molecular Mechanism

The molecular mechanism of desacetylrifampicin involves its binding to the β-subunit of DNA-dependent RNA polymerase, which inhibits the enzyme’s activity and suppresses RNA synthesis . This action is similar to that of rifampicin, although desacetylrifampicin is less potent. The inhibition of RNA synthesis prevents the bacteria from producing essential proteins, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desacetylrifampicin change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that desacetylrifampicin maintains its antimicrobial properties for a significant period, although its efficacy may decrease with prolonged exposure . Additionally, the stability of desacetylrifampicin can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of desacetylrifampicin vary with different dosages in animal models. At therapeutic doses, desacetylrifampicin exhibits significant antimicrobial activity without notable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

Desacetylrifampicin is involved in several metabolic pathways. It is primarily metabolized by hepatic esterases, which convert rifampicin to desacetylrifampicin . This metabolite is then further processed by the liver and excreted via bile and urine. The involvement of enzymes such as cytochrome P450 in the metabolism of desacetylrifampicin can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Desacetylrifampicin is transported and distributed within cells and tissues through various mechanisms. It is a substrate for P-glycoprotein, which facilitates its efflux from cells . This interaction with P-glycoprotein affects the localization and accumulation of desacetylrifampicin in different tissues. Additionally, desacetylrifampicin can cross cellular membranes, allowing it to reach intracellular targets .

Subcellular Localization

The subcellular localization of desacetylrifampicin is primarily within the cytoplasm, where it exerts its antimicrobial effects. The compound’s ability to bind to DNA-dependent RNA polymerase allows it to target bacterial cells effectively . Desacetylrifampicin does not appear to undergo significant post-translational modifications that would alter its localization or function.

准备方法

合成路线及反应条件: 去乙酰红霉素主要通过红霉素的生物转化产生。该过程涉及肝脏中酯酶对红霉素的酶促脱乙酰基。 反应条件通常包括维持生理pH值和温度以促进酶活性 .

工业生产方法: 去乙酰红霉素的工业生产涉及使用微生物生物转化。丝状真菌Cunninghamella elegans已被证明能够通过氧化、脱甲基和单氧化反应有效地将红霉素转化为去乙酰红霉素。 该方法具有成本效益,符合绿色化学原则 .

化学反应分析

反应类型: 去乙酰红霉素会经历几种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,导致形成红霉素醌。

还原: 该反应涉及获得电子或氢,尽管对于去乙酰红霉素来说不太常见。

常用试剂和条件:

氧化: 常见试剂包括过氧化氢和高锰酸钾在酸性条件下。

还原: 常见试剂包括硼氢化钠和氢化铝锂在碱性条件下。

取代: 常见试剂包括卤素和亲核试剂在各种条件下.

主要形成的产物:

红霉素醌: 通过氧化形成。

新型代谢物: 通过微生物转化形成.

相似化合物的比较

Rifampicin: The parent compound from which desacetylrifampicin is derived.

Rifampicin Quinone: An oxidized form of rifampicin.

3-Formyl-rifampicin: A degradation product of rifampicin.

Comparison: Desacetylrifampicin is unique in its formation through enzymatic deacetylation, retaining significant antimicrobial activity. Unlike rifampicin quinone and 3-formyl-rifampicin, desacetylrifampicin is a major active metabolite with a well-defined role in the pharmacokinetics of rifampicin .

属性

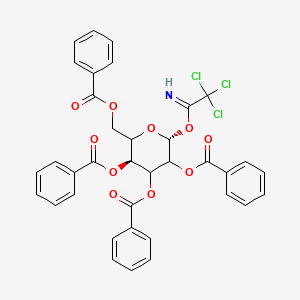

IUPAC Name |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZTIJOBQNKDR-OACVHIRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16783-99-6 | |

| Record name | 25-Desacetylrifampicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16783-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-Deacetylrifampicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-DESACETYLRIFAMPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV5B51Z0LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Desacetylrifampicin exert its antibacterial effect?

A: Like its parent compound Rifampicin, Desacetylrifampicin inhibits bacterial DNA-dependent RNA polymerase, specifically targeting the β-subunit. This binding prevents RNA synthesis, halting bacterial growth. []

Q2: How does the pharmacokinetic profile of Desacetylrifampicin compare to Rifampicin?

A: Desacetylrifampicin generally exhibits a lower plasma concentration and a slightly longer half-life than Rifampicin. Studies in neonates found Desacetylrifampicin present in all plasma samples, indicating elimination via both renal and metabolic pathways. [] Research in healthy volunteers showed rapid absorption of both compounds, with peak concentrations reached in under an hour. Desacetylrifampicin appeared later in plasma, indicative of its formation through Rifampicin metabolism. []

Q3: Does Rifampicin induce its own metabolism, and how does this affect Desacetylrifampicin levels?

A: Yes, Rifampicin is a potent inducer of hepatic microsomal enzymes, leading to self-induction of its metabolism. This results in a shortened half-life for Rifampicin and potentially influences Desacetylrifampicin levels. [, ]

Q4: What is the molecular formula and weight of Desacetylrifampicin?

A4: Desacetylrifampicin's molecular formula is C41H56N4O11, and its molecular weight is 776.9 g/mol.

Q5: What analytical techniques are commonly employed to measure Desacetylrifampicin concentrations?

A: High-Performance Liquid Chromatography (HPLC) is widely used for quantifying Desacetylrifampicin in biological samples like plasma and urine. Various HPLC methods have been developed and validated, employing different columns, mobile phases, and detection methods, including UV and mass spectrometry. [, , , , ]

Q6: How do Rifampicin and Desacetylrifampicin concentrations in different tissues impact tuberculosis treatment?

A: Adequate drug concentrations at the infection site are crucial for effective tuberculosis treatment. Research has shown that Rifampicin concentrations in spinal tuberculosis lesions are significantly lower in patients with sclerotic bone, suggesting this bone formation hinders drug penetration. [] Additionally, Desacetylrifampicin concentrations in the cerebrospinal fluid of children with tuberculous meningitis were found to be lower than plasma concentrations, highlighting the importance of understanding drug distribution to optimize treatment strategies. []

Q7: Are there known mechanisms of resistance to Rifampicin and Desacetylrifampicin?

A: Yes, resistance to Rifampicin, and consequently cross-resistance to Desacetylrifampicin, typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the drug binding site, reducing drug efficacy. [, ]

Q8: Can mutations in the rpoB gene of Mycobacterium tuberculosis affect Desacetylrifampicin elimination?

A: While more research is needed, a study investigating the influence of rpoB mutations on Desacetylrifampicin elimination in urine found no statistically significant effect. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)